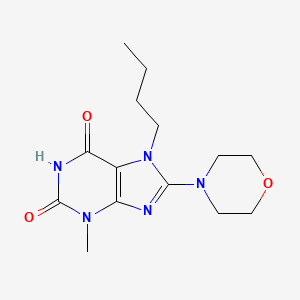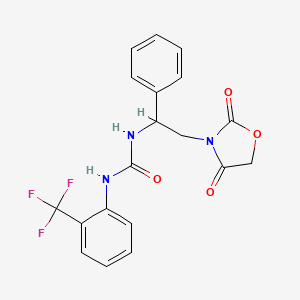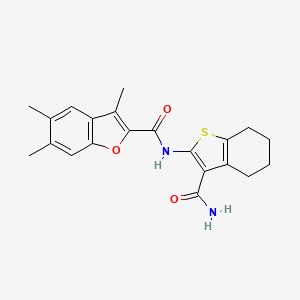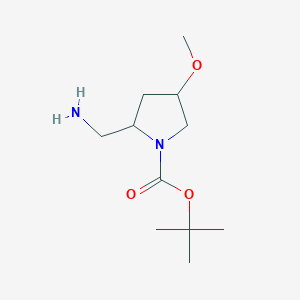![molecular formula C32H34N4O8 B3016933 methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899916-50-8](/img/no-structure.png)
methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate” is a complex organic molecule. It appears to contain a quinazolinone moiety, which is a heterocyclic compound . The compound also contains a dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinazolinone moiety would contribute a bicyclic ring structure, while the dimethoxyphenyl group would add additional ring structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazolinone and dimethoxyphenyl groups. The carbonyl groups in the quinazolinone moiety could potentially undergo reactions such as nucleophilic addition. The methoxy groups on the phenyl ring could direct electrophilic aromatic substitution reactions to certain positions on the ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Antimicrobial Activities : One study focuses on the synthesis and characterization of new quinazolines as potential antimicrobial agents, suggesting their effectiveness against various bacteria and fungi (Desai, Shihora, & Moradia, 2007).
- Heterocyclic Systems Preparation : Another research discusses the preparation of heterocyclic systems from methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, showcasing their utility in synthesizing various compounds (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial and Antifungal Activities
- Novel Quinazolinone Derivatives : A study presents the synthesis and antimicrobial activity of novel quinazolinone derivatives, highlighting their potential in fighting microbial infections (Habib, Hassan, & El‐Mekabaty, 2012).
Antitumor Activity
- Antitumor Potential : Research on 3-benzyl-substituted-4(3H)-quinazolinones demonstrates significant in vitro antitumor activity, indicating the promise of these compounds in cancer therapy (Al-Suwaidan et al., 2016).
Tubulin Polymerization Inhibition
- Cancer Cell Growth Inhibition : A study identifies methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor, highlighting its potential to inhibit cancer cell growth (Minegishi et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of this compound is related to the phenethylamine class . Phenethylamines are a broad class of compounds that often interact with monoamine neurotransmitters, such as dopamine .
Mode of Action
The compound’s mode of action is likely related to its phenethylamine structure . Phenethylamines typically exert their effects by interacting with monoamine neurotransmitter systems. This compound, being an analogue of dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups , may interact with dopamine receptors in the brain, potentially altering neurotransmission.
Biochemical Pathways
Given its structural similarity to dopamine, it may influencedopaminergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control.
Pharmacokinetics
Phenethylamines are generally well-absorbed and can cross the blood-brain barrier, allowing them to exert effects on the central nervous system .
Propiedades
Número CAS |
899916-50-8 |
|---|---|
Nombre del producto |
methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate |
Fórmula molecular |
C32H34N4O8 |
Peso molecular |
602.644 |
Nombre IUPAC |
methyl 2-[[2-[3-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C32H34N4O8/c1-42-26-15-14-21(19-27(26)43-2)16-17-33-28(37)13-8-18-35-30(39)23-10-5-7-12-25(23)36(32(35)41)20-29(38)34-24-11-6-4-9-22(24)31(40)44-3/h4-7,9-12,14-15,19H,8,13,16-18,20H2,1-3H3,(H,33,37)(H,34,38) |
Clave InChI |
QJKNSKJUTWRILY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3016860.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)


![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)


![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)